(3-Methoxydec-4-yn-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114262-88-3 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
3-methoxydec-4-ynylbenzene |
InChI |
InChI=1S/C17H24O/c1-3-4-5-6-10-13-17(18-2)15-14-16-11-8-7-9-12-16/h7-9,11-12,17H,3-6,14-15H2,1-2H3 |
InChI Key |
JVQHIYNSYZEFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methoxydec 4 Yn 1 Yl Benzene and Analogous Systems
Strategies for Alkoxyalkyne Moiety Assembly
The alkoxyalkyne functional group is a key structural feature of the target molecule. Its synthesis can be approached through several distinct and effective methods.
Isomerization and Rearrangement of Propargylic Ethers
One of the prominent methods for the synthesis of α,β-unsaturated carbonyl compounds, which can be precursors to alkoxyalkynes, is the Meyer-Schuster rearrangement. wikipedia.orgorganicreactions.orgsynarchive.comrsc.org This acid-catalyzed reaction involves the rearrangement of secondary and tertiary propargylic alcohols. wikipedia.orgsynarchive.com The reaction proceeds through a formal 1,3-shift of the hydroxyl group, leading to the formation of an α,β-unsaturated carbonyl compound. organicreactions.orgrsc.org The mechanism involves the protonation of the alcohol, a rate-determining 1,3-shift of the protonated hydroxy group, and subsequent keto-enol tautomerism. wikipedia.org While traditionally requiring harsh acidic conditions, modern variations utilize milder and more selective catalysts, including transition metals like gold and oxometal complexes, making the reaction compatible with a wider range of functional groups. organicreactions.orgscispace.com
The Meyer-Schuster rearrangement has found application in various synthetic contexts, from the synthesis of enamides to α,β-unsaturated thioesters. wikipedia.org Its high atom economy, simple procedures, and generally good to excellent yields and stereoselectivities make it a favorable method compared to others like the Wittig reaction for preparing α,β-unsaturated carbonyl compounds. organicreactions.org
Etherification of Alkyne Precursors
A classic and widely used method for forming ethers is the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide ion and a primary alkyl halide or tosylate. wikipedia.orgbyjus.com The reaction is known for its broad scope and is a popular choice for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgfrancis-press.com
For the synthesis of an alkoxyalkyne like (3-Methoxydec-4-yn-1-yl)benzene, this method would involve the deprotonation of an appropriate alkynol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.com The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon. wikipedia.org The choice of solvent is important, with the parent alcohol of the alkoxide or polar aprotic solvents like DMSO often being used. masterorganicchemistry.com It's important to note that this method works best with primary alkyl halides, as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Alkoxylation of Alkynes
The direct addition of an alcohol to an alkyne, known as hydroalkoxylation, is another viable route to vinyl ethers, which are structurally related to alkoxyalkynes. mdpi.com This reaction is particularly effective for alkynes activated by an electron-withdrawing group, which enhances their susceptibility to nucleophilic attack. smartstartinstitute.com The addition of an alcohol to a terminal alkyne can be catalyzed by a base, leading to the formation of a vinyl ether. smartstartinstitute.com
In some cases, metal catalysts, including those based on gold, platinum, or palladium, can facilitate the addition of alcohols to alkynes. mdpi.comnih.gov For instance, palladium-catalyzed addition of alcohols to internal alkynes in the presence of benzoic acid can produce linear allylic ethers. nih.gov The mechanism of these reactions can be complex, sometimes involving the formation of metal-acetylide complexes or tandem catalytic cycles. mdpi.comnih.gov
Generation and Trapping of Ketenes from Alkoxyalkynes
Alkoxyalkynes can serve as precursors for the generation of ketenes, which are highly reactive intermediates useful in organic synthesis. nih.govvapourtec.comwikipedia.org The thermolysis of alkoxyalkynes can lead to the formation of ketenes through a sigmatropic rearrangement. nih.govvapourtec.com These in situ generated ketenes can then be trapped by various nucleophiles, such as amines and alcohols, to produce amides and esters, respectively. nih.govvapourtec.com
This method offers a clean approach to acylation reactions, as the primary byproduct is a volatile alkene. nih.gov However, the trapping of ketenes generated from alkoxyalkynes with alcohols can sometimes be inefficient, with side reactions such as [2+2] cycloaddition of the ketene (B1206846) to the starting alkoxyalkyne occurring. nih.govnih.gov The use of a tertiary amine catalyst can improve the yield of the desired ester by promoting the reaction with the alcohol. nih.govresearchgate.net Ketenes are highly electrophilic at the sp-hybridized carbon, making them susceptible to nucleophilic attack. wikipedia.org The intramolecular [2+2] cycloaddition of ketenes is a valuable method for synthesizing cyclobutanones. nih.govorientjchem.orgunt.edu
Formation of the Phenyl-Alkyne Linkage
The connection between the phenyl group and the alkyne core is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Several powerful cross-coupling reactions are available for the formation of C(sp²)-C(sp) bonds, which is the type of bond connecting the phenyl and alkyne fragments.
The Sonogashira coupling is a widely used reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org Variations of the Sonogashira coupling exist, including copper-free versions that mitigate the formation of alkyne dimerization byproducts. wikipedia.orgnih.gov
The Negishi coupling is another powerful tool that involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of a phenyl-alkyne linkage, an alkynylzinc reagent would be coupled with a phenyl halide. Procedures for the in-situ generation of alkynylzinc derivatives have been developed, enhancing the efficiency and applicability of this method. organic-chemistry.orgorganic-chemistry.org
The Stille coupling utilizes an organotin reagent (organostannane) and an organic electrophile in a palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.orgwiley-vch.de This reaction is highly versatile with respect to the coupling partners. organic-chemistry.orglibretexts.org Alkynylstannanes are particularly reactive and can be coupled with aryl halides to form the desired phenyl-alkyne bond. wikipedia.orgrsc.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Below is a table summarizing the key features of these cross-coupling reactions:
| Reaction | Catalyst System | Alkyne Source | Aryl Source | Key Advantages |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Terminal Alkyne | Aryl/Vinyl Halide | Mild conditions, high functional group tolerance |
| Negishi Coupling | Pd or Ni catalyst | Organozinc Reagent | Aryl/Vinyl Halide or Triflate | Couples sp, sp², and sp³ carbons, high reactivity |
| Stille Coupling | Pd catalyst | Organostannane | Aryl/Vinyl Halide or Triflate | Wide scope of reactants, stable reagents |
Dehalogenation/Stannylation Sequences
The synthesis of alkynes can be achieved through double dehydrohalogenation of vicinal (halides on adjacent carbons) or geminal (halides on the same carbon) dihalides using a strong base. youtube.comyoutube.comlibretexts.org This classic method provides a route to terminal alkynes, which are crucial precursors for subsequent functionalization. youtube.comlibretexts.org
A dehalogenation/stannylation sequence leverages this initial synthesis. First, an alkene is halogenated to produce a vicinal dihalide. libretexts.orglibretexts.org Second, this dihalide undergoes double elimination to form a terminal alkyne. This alkyne can then be subjected to a stannylation reaction to produce an alkynylstannane, a key reagent for the Migita–Kosugi–Stille coupling described previously. Direct C(sp)-H bond stannylation of terminal alkynes with hydrostannanes has been developed, offering an efficient route to these important synthetic intermediates. organic-chemistry.org
This sequence provides a strategic pathway to one of the key coupling partners required for the Stille protocol, starting from simple alkenes.
Development of One-Pot and Cascade Synthesis Approaches
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade reactions have become highly valuable. organic-chemistry.orgrsc.org These processes combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents.
For alkyne synthesis, one-pot procedures have been developed to convert aldehydes or alkenes directly into terminal alkynes. organic-chemistry.orgnih.govresearchgate.net For instance, the transformation of aldehydes to terminal alkynes can be achieved under mild conditions using reagents like dimethyl-1-diazo-2-oxopropylphosphonate, avoiding strong bases and low temperatures. organic-chemistry.org More recently, a one-pot conversion of terminal alkenes to terminal alkynes was achieved through a sequence of Ru-catalyzed dehydrogenative hydrosilylation followed by oxidative dehydrogenation. nih.govresearchgate.net
Cascade reactions involving alkynes can generate significant molecular complexity from simple starting materials. acs.orgchemrxiv.org These transformations are designed so that the product of one reaction is the substrate for the next in a self-propagating sequence. Such cascades have been used to synthesize complex structures like quinazolinotriazolobenzodiazepines through sequential condensation and cycloaddition reactions involving an alkyne moiety. nih.gov
Table 4: Examples of One-Pot and Cascade Syntheses Involving Alkynes
| Starting Material(s) | Key Reagents/Catalysts | Process Type | Product | Reference |
|---|---|---|---|---|
| Aldehyde | Dimethyl-1-diazo-2-oxopropylphosphonate | One-Pot | Terminal Alkyne | organic-chemistry.org |
| Styrene | Ru-catalyst, PhIO, BF₃ | One-Pot, Two-Step | Phenylacetylene | nih.gov |
| Terminal Alkynes | CuH-catalyst | Cascade | Enantioenriched α-Aminoboronates | chemrxiv.org |
This table highlights the efficiency of modern synthetic strategies for generating or utilizing alkynes.
Sustainable Synthetic Routes
The push towards "green chemistry" has spurred the development of more sustainable synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. rsc.org
Electrochemical Alkyne Functionalization
Organic electrosynthesis stands out as a powerful and sustainable technology. rsc.orgrsc.org By using electricity as a "traceless" and clean redox agent, it often eliminates the need for stoichiometric chemical oxidants or reductants, which generate significant waste. rsc.orgmdpi.com Electrochemical methods can generate highly reactive species under mild and controlled conditions, enabling a wide range of chemical transformations. rsc.orgresearchgate.net
The functionalization of alkynes via electrochemistry is a rapidly growing field. rsc.orgoaepublish.com This approach has been used for various transformations, including:
Hydrofunctionalization: The addition of H-X across the triple bond, such as hydroboration and hydrosilylation. oaepublish.com
Difunctionalization: The addition of two new functional groups across the alkyne, such as oxychalcogenation and dichalcogenation. rsc.org
Halogenation: The synthesis of 1-haloalkynes or dibromoalkanes from terminal alkynes using simple bromide salts as the halogen source. mdpi.comnih.gov
These methods are attractive because they are atom-economical and can often be performed in environmentally benign solvents, sometimes with scalable continuous flow setups. rsc.orgresearchgate.net The increasing availability of electricity from renewable sources further enhances the sustainability of electrochemical applications. rsc.orgresearchgate.net
Table 5: Selected Electrochemical Transformations of Alkynes
| Substrate | Transformation | Reagents/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Terminal Alkyne | Dibromination | HBr, CH₃CN/H₂O, Graphite electrodes | 1,2-Dibromoalkane | Metal-free bromine generation | mdpi.com |
| Terminal Alkyne | Hydrosilylation | PhMe₂Si–Bpin, Stainless steel electrodes | Vinyl Silicate | Avoids external oxidants | oaepublish.com |
| Dihydrazones | Oxidation | KOAc, Carbon electrodes | Disubstituted Alkyne | Sustainable alkyne synthesis | nih.gov |
This table demonstrates the breadth and green credentials of electrochemical methods for alkyne synthesis and functionalization.
Recyclable Catalytic Systems
The development of sustainable and efficient synthetic routes is a cornerstone of modern organic chemistry. For a molecule such as this compound, which contains both an ether linkage and an internal alkyne, the synthesis would traditionally rely on multi-step processes often involving homogeneous catalysts. While effective, these catalysts are typically expensive noble metals that are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. The adoption of recyclable heterogeneous catalytic systems addresses these challenges by simplifying product purification, minimizing waste, and allowing for the reuse of the catalyst, thereby enhancing the economic and environmental viability of the synthesis.
The construction of the this compound framework logically involves two key transformations amenable to recyclable catalysis: a carbon-carbon bond formation to create the alkyne moiety and an etherification reaction.
Recyclable Catalysts for Alkyne Synthesis
The formation of the internal alkyne core, such as the dec-4-yne unit, is often accomplished via Sonogashira cross-coupling reactions. libretexts.org The transition to recyclable systems in this area has been dominated by the immobilization of palladium, the quintessential catalyst for this transformation, onto solid supports. aksaray.edu.tr These heterogeneous catalysts combine the high activity of palladium complexes with the practical benefits of easy separation and reuse. rsc.orgwikipedia.org
Polymer-Supported Palladium Catalysts: Polymers provide a versatile platform for anchoring palladium complexes. aksaray.edu.tr Polystyrene-divinylbenzene resins are frequently used due to their chemical inertness and physical robustness. mdpi.com For instance, a polystyrene-supported palladium tetrazole complex has been shown to effectively catalyze the Sonogashira coupling of aryl halides with terminal alkynes under aerobic conditions in water. thieme-connect.comthieme-connect.com This system demonstrates high efficiency and can be recovered by simple filtration and reused multiple times with only a minor decrease in activity. thieme-connect.comthieme-connect.com The use of aqueous media further enhances the green credentials of such methodologies. thieme-connect.com
Another approach involves using polyvinyl chloride (PVC) as a support. A phenyldithiocarbazate-functionalized PVC resin anchoring a Pd(II) complex has been successful in coupling various aryl halides, including challenging aryl chlorides, with terminal alkynes under solvent-free conditions. mdpi.com The catalyst's reusability was demonstrated over five cycles with a minimal drop in product yield, highlighting its stability. mdpi.com
Magnetic Nanoparticle-Supported Catalysts: An increasingly popular strategy involves immobilizing palladium catalysts on magnetic nanoparticles (MNPs), typically composed of an iron oxide core (Fe₃O₄). nih.govbohrium.com This approach offers a significant advantage in catalyst separation, which can be achieved rapidly and efficiently using an external magnet. rsc.orgmdpi.com These catalysts have demonstrated excellent activity in copper-free Sonogashira reactions, proceeding smoothly in environmentally benign solvents with low palladium loading. mdpi.com The high surface area of nanoparticles contributes to their high catalytic efficiency, while the strong immobilization of palladium species, often via dendritic or ligand-functionalized linkers, prevents leaching and ensures sustained performance over numerous cycles. nih.govmdpi.com For example, a palladium complex immobilized on magnetic nanoparticles via click chemistry has been shown to be reusable for at least eight runs without significant palladium leaching or loss of catalytic activity in coupling reactions. nih.gov
Table 1: Performance of Recyclable Palladium Catalysts in Analogous Sonogashira Coupling Reactions
| Catalyst Support | Reactants | Product Yield (1st Use) | Product Yield (After Reuse) | Number of Reuses | Reference |
|---|---|---|---|---|---|
| Polystyrene-tetrazole | Iodobenzene, Phenylacetylene | 94% | 90% | 4 | thieme-connect.comthieme-connect.com |
| Polyvinyl chloride (PVC) | Iodobenzene, Phenylacetylene | 98% | 93% | 5 | mdpi.com |
| Magnetic Nanoparticles (Dendritic) | 4-Iodoanisole, Phenylacetylene | 95% | Not specified, minor drop | "several" | mdpi.com |
| Magnetic Nanoparticles (Ligand-functionalized) | Aryl halides, Phenylboronic acid | High | Appreciable activity retained | 8 | nih.gov |
Recyclable Catalysts for Etherification
The synthesis of the 3-methoxy group in the target molecule requires an etherification reaction. The development of recyclable solid acid catalysts has provided a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com
Zeolites and other Solid Acids: Zeolites, which are crystalline aluminosilicates, are effective solid acid catalysts for etherification. mdpi.comresearchgate.net Their well-defined pore structures can offer shape selectivity, while their acidic sites (both Brønsted and Lewis) facilitate the reaction. Zeolites containing alkali metal cations have been optimized for the etherification of glycerol (B35011), demonstrating that the catalyst can be recovered and reused. mdpi.com For instance, Beta zeolite with a specific Si/Al ratio has been reported as an effective and reusable catalyst for glycerol etherification with ethanol. researchgate.net
Acidic carbon materials, synthesized from renewable biomass, also represent a sustainable option for heterogeneous catalysis in reactions such as N-alkylation, which shares mechanistic features with etherification. acs.orgmdpi.com These catalysts can be functionalized with sulfonic acid groups to enhance their acidity and have demonstrated good reusability. acs.org
Table 2: Performance of Recyclable Solid Acid Catalysts in Analogous Etherification Reactions
| Catalyst | Reaction Type | Reactant Conversion (1st Use) | Selectivity (1st Use) | Number of Reuses | Reference |
|---|---|---|---|---|---|
| Zeolite X (Na-form) | Glycerol Etherification | 79.4% | 42.1% (Diglycerol) | 10 | mdpi.com |
| Zeolite X (K-form) | Glycerol Etherification | 89.3% | 40.5% (Diglycerol) | 10 | mdpi.com |
| Amberlyst-15 | Glycerol Etherification with Ethanol | 97% | 80% (Monoether) | Not specified | researchgate.net |
| Cu-ZSM-5 | Glycerol Ketalization (forms an ether-like C-O-C bond) | 99% | 96% (Solketal) | Deactivation/Reusability studied | researchgate.net |
The application of these recyclable catalytic systems offers a clear pathway toward the efficient and environmentally responsible synthesis of this compound and its analogues. By heterogenizing the catalysts required for the key alkyne formation and etherification steps, chemists can overcome many of the drawbacks associated with traditional homogeneous catalysis.
Elucidation of Reactivity Patterns and Chemical Transformations of 3 Methoxydec 4 Yn 1 Yl Benzene Scaffolds
Reactivity at the Alkyne Moiety
The core reactivity of (3-Methoxydec-4-yn-1-yl)benzene is centered around its internal alkyne functionality. The carbon-carbon triple bond, with its two π-bonds, is an electron-rich region, making it susceptible to a variety of addition reactions. The unsymmetrical nature of the alkyne, being substituted with a 3-methoxy-3-phenylpropyl group on one side and a pentyl group on the other, introduces considerations of regioselectivity in these transformations. The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, opening avenues for nucleophilic attack. msu.edulibretexts.org
Diverse Addition Reactions to the Carbon-Carbon Triple Bond
The triple bond of this compound is expected to undergo a range of addition reactions, including hydrofunctionalization, electrophilic and nucleophilic additions, and radical additions. These reactions break one or both of the π-bonds to form new single or double bonds at the alkyne carbons.
Hydrofunctionalization reactions involve the addition of an H-X molecule (where X is a heteroatom group like OR or NR₂) across the triple bond. These are atom-economical reactions that are crucial in organic synthesis for producing functionalized alkenes such as vinyl ethers and enamines.
Hydroalkoxylation: The addition of an alcohol (R-OH) across the alkyne can be catalyzed by various transition metals, with gold(I) and gold(III) complexes being particularly effective at activating alkynes towards nucleophilic attack. rsc.org For an unsymmetrical internal alkyne like this compound, the addition of an alcohol can theoretically lead to two different regioisomeric vinyl ether products. The regioselectivity is a significant challenge and is influenced by both steric and electronic factors of the alkyne substituents. rsc.orgnih.gov While terminal alkynes often show high selectivity, internal alkynes frequently yield mixtures of products. scispace.com The presence of the propargylic methoxy (B1213986) group in the target molecule could potentially direct the incoming nucleophile through coordination effects with the catalyst. Platinum(II) and iridium(III) complexes have also been shown to catalyze such transformations, sometimes offering different or improved regioselectivity. acs.orgnih.govnih.gov
Hydroamination: Similarly, the addition of an amine (R₂N-H) across the alkyne bond yields enamines. This transformation is catalyzed by a variety of metals, including gold, copper, and iridium. nih.govacs.orgthieme-connect.com The reaction of internal alkynes with amines can produce densely functionalized enamines with high stereoselectivity, often favoring the (E)-isomer. nih.govthieme-connect.com However, regioselectivity remains a key issue for unsymmetrical substrates. nih.govthieme-connect.com The electronic properties of the alkyne substituents can influence the outcome. thieme-connect.com For instance, in copper-catalyzed hydroamination, C-N bond formation often occurs adjacent to an aryl group, suggesting that for this compound, the amine might preferentially add to the carbon closer to the phenyl-containing substituent. nih.gov
| Reaction | Generic Substrate (Unsymmetrical Alkyne) | Reagent | Catalyst Example | Potential Products (Regioisomers) |
|---|---|---|---|---|
| Hydroalkoxylation | R-C≡C-R' | R''-OH | Au(I) or Pt(II) | (E/Z)-R(R''O)C=CHR' and (E/Z)-RCH=C(OR'')R' |
| Hydroamination | R-C≡C-R' | R''₂NH | Au(I), Cu(I), or Ir(III) | (E/Z)-R(R''₂N)C=CHR' and (E/Z)-RCH=C(NR''₂)R' |
Electrophilic Additions: Alkynes undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂), similar to alkenes. However, alkynes are generally less reactive than alkenes towards electrophiles. lumenlearning.com This reduced reactivity is attributed to the formation of a relatively unstable vinyl cation intermediate. lumenlearning.comyoutube.com The addition of one equivalent of HX to an unsymmetrical internal alkyne like this compound would be expected to produce a mixture of two regioisomeric haloalkenes. libretexts.org The addition of a second equivalent of HX leads to a geminal dihalide. libretexts.org The regioselectivity follows Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation. libretexts.org
Nucleophilic Additions: The sp-hybridized carbons of an alkyne give it more electrophilic character than the sp² carbons of an alkene, allowing alkynes to undergo nucleophilic addition. msu.edulibretexts.org This reactivity is enhanced if the alkyne is conjugated to an electron-withdrawing group. quora.com While this compound does not have a directly conjugated electron-withdrawing group, the triple bond can still be attacked by strong nucleophiles. Such reactions can be facilitated by metal catalysts that coordinate to the alkyne and increase its electrophilicity. quora.com
| Reaction Type | Generic Substrate | Reagent | Product Type |
|---|---|---|---|
| Electrophilic Addition | R-C≡C-R' | H-X (e.g., HBr) | Mixture of (E/Z)-R(X)C=CHR' and (E/Z)-RCH=C(X)R' |
| Electrophilic Addition | R-C≡C-R' | X₂ (e.g., Br₂) | (E)-R(X)C=C(X)R' |
| Nucleophilic Addition | R-C≡C-R' (activated) | Nu⁻ (e.g., RO⁻, R₂N⁻) | Vinyl anion intermediate, leading to substituted alkene |
The carbon-carbon triple bond can react with alkyl radicals, initiating a cascade of reactions. acs.org The intermolecular addition of a radical to an alkyne generates a vinyl radical intermediate. youtube.com This highly reactive species can then participate in subsequent steps, such as hydrogen atom transfer (HAT) or cyclization, leading to more complex molecular structures. rsc.orgmdpi.com These tandem processes are a powerful tool for constructing multiple C-C or C-heteroatom bonds in a single operation. rsc.org For this compound, an externally generated alkyl radical could add to either carbon of the alkyne. The resulting vinyl radical's stability and subsequent reaction pathway would depend on the position of the radical and the surrounding molecular structure. Such radical additions can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metals. mdpi.comnih.gov
| Initiation | Propagation Step 1 (Addition) | Propagation Step 2 (e.g., HAT) | Overall Transformation |
|---|---|---|---|
| Radical Initiator (e.g., AIBN) → R• | R• + R'-C≡C-R'' → R(R')C=C•-R'' | R(R')C=C•-R'' + H-Source → R(R')C=CH-R'' | Alkyne to substituted Alkene |
Cycloaddition Reactions
Cycloaddition reactions are concerted or stepwise processes where two or more molecules combine to form a cyclic adduct, involving the rearrangement of π-electrons. The alkyne in this compound can act as a two-atom component in various cycloadditions.
With Ketenes: The [2+2] cycloaddition between an alkyne and a ketene (B1206846) is a thermally allowed, concerted process that forms a cyclobutenone ring system. pku.edu.cnchempedia.info This reaction is a reliable method for constructing four-membered rings. orientjchem.org The reaction of this compound with a ketene (generated in situ, for example) would be expected to yield a substituted cyclobutenone. The regiochemistry of the addition would be influenced by the electronic and steric nature of the substituents on both the alkyne and the ketene.
With Olefins: The thermal [2+2] cycloaddition of an alkyne with a simple alkene is a symmetry-forbidden reaction under ground-state conditions. nih.gov However, this transformation can be achieved through photochemical activation. libretexts.orgacs.org In a photochemical [2+2] cycloaddition, one of the components is promoted to an excited state by absorbing light, which alters the orbital symmetry rules and allows the reaction to proceed, forming a cyclobutene (B1205218) ring. nih.gov These reactions can be facilitated by photosensitizers. nih.govresearchgate.net Alternatively, transition metal catalysis, for instance with gold(I) complexes, can enable formal [2+2] cycloadditions between alkynes and alkenes under milder conditions, proceeding through non-concerted mechanisms involving vinyl-gold intermediates. researchgate.net
| Reaction Partner | Generic Substrate | Conditions | Product Type |
|---|---|---|---|
| Ketene (R₂C=C=O) | R'-C≡C-R'' | Thermal | Cyclobutenone |
| Olefin (R₂C=CR₂) | R'-C≡C-R'' | Photochemical (hν) or Metal Catalysis | Cyclobutene |
[2+2+2] Cyclotrimerization for Benzene (B151609) Derivatives
The [2+2+2] cyclotrimerization of three alkyne units is a powerful, atom-economical method for synthesizing benzene rings. wikipedia.org When unsymmetrical alkynes like this compound are used, the primary challenge is controlling the regioselectivity of the cycloaddition to obtain a specific substitution pattern on the resulting benzene ring. wikipedia.orgnih.gov
The mechanism of metal-catalyzed alkyne trimerization typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules. wikipedia.org The regiochemistry of this intermediate is influenced by electronic and steric factors of the alkyne substituents and the catalyst system employed. wikipedia.orgnih.gov The subsequent insertion of the third alkyne into the metallacycle determines the final substitution pattern of the benzene product. For unsymmetrical alkynes, this can lead to a mixture of regioisomers, such as 1,2,4- and 1,3,5-trisubstituted benzenes. wikipedia.org
Several transition metal catalysts, including those based on nickel, cobalt, rhodium, and titanium, have been developed to promote [2+2+2] cycloadditions. wikipedia.orgnih.govresearchgate.net The choice of catalyst and ligands can significantly influence the regiochemical outcome. For instance, cationic rhodium(I) complexes with biaryldiphosphine ligands have shown high regioselectivity in the homotrimerization of terminal alkynes, favoring the formation of 1,2,4-substituted benzenes. nih.gov Similarly, nickel-based catalytic systems have been effective in the cyclotrimerization of unactivated internal alkynes, yielding hexa-substituted benzenes with high regioselectivity. researchgate.net
In the context of this compound, a hypothetical co-cyclotrimerization with a diyne could offer greater control over the regiochemistry, a strategy successfully employed in the synthesis of complex molecules. wikipedia.orgnih.gov Hydrogen bonding has also been explored as a tool to pre-organize the alkyne coupling partners and direct the regioselectivity of the cyclotrimerization. nih.gov
Table 1: Factors Influencing Regioselectivity in [2+2+2] Cyclotrimerization
| Factor | Description | Potential Impact on this compound |
| Catalyst System | The choice of metal (e.g., Ni, Co, Rh) and ligands can favor the formation of specific metallacycle intermediates. nih.govresearchgate.net | A systematic screening of catalysts could identify conditions that favor one regioisomer over others. |
| Alkyne Substituents | Steric and electronic properties of the groups attached to the alkyne influence the orientation of alkyne coupling. wikipedia.org | The phenethyl and methoxy-alkyl groups of the title compound will sterically and electronically direct the approach of other alkynes. |
| Reaction Partners | Co-cyclotrimerization with diynes or the use of tethering strategies can enforce a specific regiochemical outcome. wikipedia.orgnih.gov | A designed diyne partner could selectively react with this compound to yield a single, predictable product. |
| Directing Groups | Functional groups capable of coordinating to the metal center can direct the regioselectivity of the cycloaddition. nih.gov | The methoxy group in the title compound could potentially act as a directing group, influencing the regiochemical outcome. |
Diels-Alder and Retro-Diels-Alder Sequences
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Alkynes can serve as dienophiles, reacting with dienes to produce cyclohexadiene derivatives. organic-chemistry.org The reactivity of the alkyne in this context is enhanced by the presence of electron-withdrawing groups. libretexts.org In the case of this compound, the internal alkyne is relatively unactivated, which may necessitate harsh reaction conditions or the use of a highly reactive diene.
A notable variation is the hexadehydro-Diels-Alder reaction, where diynes and alkynes react to form a benzyne (B1209423) intermediate, which can then be trapped to yield highly functionalized aromatic products. wikipedia.org Another relevant transformation is the intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule. This approach is highly effective for constructing complex polycyclic systems. thieme-connect.com
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and becomes favorable at high temperatures. wikipedia.org This process can be used to generate reactive species or to unmask functional groups. For instance, a Diels-Alder adduct can be heated to regenerate the original diene and dienophile. nih.gov
For this compound, a potential application of Diels-Alder chemistry could involve its reaction with a diene like tetraphenylcyclopentadienone. This reaction often proceeds with the loss of a small molecule, such as carbon monoxide, to form a stable aromatic product. umkc.edu The regioselectivity of the Diels-Alder reaction with unsymmetrical alkynes is a key consideration, and cobalt catalysts have been shown to control the formation of different regioisomers in reactions between 1,3-dienes and alkynes. acs.org
Multifunctionalization of Alkynes
The direct conversion of alkynes into more complex, multifunctionalized structures is a highly desirable transformation in organic synthesis. nih.gov Recent advancements have enabled the simultaneous introduction of multiple functional groups across the alkyne triple bond in a single step. These methods are often atom-economical and can provide access to novel molecular scaffolds.
One powerful strategy involves the combination of photochemistry and organocatalysis to achieve the asymmetric multifunctionalization of alkynes. nih.gov This approach has been successfully applied to a wide range of alkynes, including unsymmetrical alkyl aryl alkynes, to produce chiral molecules with high enantioselectivity. nih.gov Another approach utilizes gold catalysis for the four-component oxo-arylfluorination or oxo-arylalkenylation of internal alkynes, demonstrating broad substrate tolerance. researchgate.net
For this compound, these multifunctionalization reactions could lead to the formation of highly substituted and stereochemically complex products. For example, a three-component reaction could potentially install two different aryl groups and a ketone functionality across the alkyne, creating a quaternary stereocenter. nih.gov The regioselectivity of such transformations would be a critical aspect to control, given the unsymmetrical nature of the starting alkyne.
C-H Functionalization Adjacent to Alkynes
The functionalization of C-H bonds adjacent to an alkyne, at the propargylic position, offers a direct route to increase molecular complexity without the need for pre-functionalized substrates. nih.govchemrxiv.org This approach is attractive due to the increased acidity of propargylic C-H bonds. acs.org
Iron-based catalytic systems have been developed for the deprotonative functionalization of propargylic C-H bonds, enabling the coupling of internal alkynes with aldehydes to form unsaturated alcohols. acs.org The proposed mechanism involves the formation of an allenyliron intermediate, which then reacts with the electrophilic aldehyde. acs.org Stoichiometric iron complexes have also been used to achieve regioselective propargylic C-H functionalization, with the reaction occurring at the more substituted terminus of the alkyne. nih.gov
In the case of this compound, the C-H bond at the carbon bearing the methoxy group is a prime target for this type of functionalization. A successful reaction would lead to the formation of a new C-C or C-heteroatom bond at this position, introducing further functionality into the molecule. The regioselectivity between the two different propargylic positions would be a key challenge to address.
Stereochemical Control in Alkyne Transformations
Controlling the stereochemical outcome of reactions involving alkynes is crucial for the synthesis of complex, three-dimensional molecules. This includes managing both the regioselectivity of bond formation in unsymmetrical alkynes and the diastereoselectivity and enantioselectivity when creating new stereocenters.
Regioselective Functionalization Strategies
The regioselective functionalization of unsymmetrical internal alkynes like this compound is a significant challenge in organic synthesis. nih.gov The two carbons of the alkyne are electronically and sterically distinct, which can lead to the formation of a mixture of regioisomers in many reactions.
Several strategies have been developed to address this challenge:
Directing Groups: The use of a directing group can effectively control the regioselectivity of a reaction. For example, a dimethylvinylsilyl (DMVS) group has been used as a directing group in the platinum-catalyzed hydrosilylation of unsymmetrical alkynes, leading to the formation of a single regioisomer. acs.org The methoxy group in this compound could potentially act as a directing group in certain metal-catalyzed reactions.
Catalyst Control: The choice of catalyst and ligands can have a profound impact on regioselectivity. In cobalt-catalyzed Diels-Alder reactions of alkynes, altering the ligands can lead to the formation of different regioisomers. acs.org Similarly, in the rhodium-catalyzed hydroarylation of alkynes, the regioselectivity can be controlled by the catalyst system. nih.gov
Electronic and Steric Bias: The inherent electronic and steric differences between the two sides of the alkyne can be exploited to achieve regioselectivity. For instance, in the hydration of unsymmetrical internal alkynes, the regioselectivity is influenced by the electronic nature of the substituents. acs.org The phenethyl group and the methoxy-substituted alkyl chain in this compound provide both steric and electronic differentiation.
Substrate Control: The use of specific reaction partners can also dictate the regiochemical outcome. For example, in reductive cross-coupling reactions, the use of TMS-substituted alkynes can control the site of functionalization. nih.gov
Table 2: Strategies for Regioselective Functionalization of this compound
| Strategy | Description | Potential Application |
| Directing Group | A functional group that coordinates to the catalyst to direct the reaction to a specific position. acs.org | The methoxy group could potentially direct a metal catalyst to the adjacent alkyne carbon. |
| Catalyst Control | The choice of metal and ligands can favor one regioisomeric product over another. acs.org | Screening different catalyst systems for reactions like hydroarylation or cycloaddition. |
| Electronic Bias | Exploiting the different electronic environments of the alkyne carbons. acs.org | In electrophilic additions, the more electron-rich alkyne carbon may react preferentially. |
| Steric Hindrance | Utilizing the different sizes of the substituents to control the approach of reagents. wikipedia.org | A bulky reagent may preferentially attack the less sterically hindered side of the alkyne. |
Diastereoselective and Enantioselective Approaches
When a reaction involving an alkyne creates one or more new stereocenters, controlling the diastereoselectivity and enantioselectivity is paramount for producing a single, desired stereoisomer.
Diastereoselectivity often arises when a molecule already contains a stereocenter, and a new one is formed. The existing stereocenter can influence the stereochemical outcome of the reaction. In the context of this compound, the carbon atom bearing the methoxy group is a stereocenter. Any reaction that introduces a new stereocenter, for example, by addition across the alkyne, could potentially proceed with diastereoselectivity. The development of diastereoselective reactions often involves careful selection of reagents and reaction conditions to favor the formation of one diastereomer over the other. nih.gov
Enantioselectivity is the preferential formation of one enantiomer over the other in a reaction that creates a chiral product from an achiral starting material. youtube.com This is typically achieved using a chiral catalyst or a chiral auxiliary. For internal alkynes, enantioselective transformations can be challenging but are highly valuable. For instance, the asymmetric multifunctionalization of alkynes using a combination of photochemistry and a chiral phosphoric acid catalyst has been shown to produce chiral molecules with excellent enantioselectivity. nih.gov Similarly, enantioselective [2+2+2] cyclotrimerizations have been developed using chiral catalyst systems. nih.gov
For this compound, which is itself chiral, an enantioselective reaction would involve the use of a chiral catalyst to selectively react with one enantiomer of the starting material in a kinetic resolution, or to control the formation of a new stereocenter in a diastereoselective manner.
Influence of the Methoxy Substituent on Alkyne Activation and Reactivity
The methoxy group, positioned at the homopropargylic position relative to the alkyne, exerts a significant influence on the reactivity of the carbon-carbon triple bond through both electronic and steric effects.
Electronic Effects on Reaction Pathways
The oxygen atom of the methoxy group possesses lone pairs of electrons that can influence the electron density of the neighboring alkyne. This electronic effect can proceed through two main pathways:
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bonds. This effect is distance-dependent and deactivates the alkyne, making it less nucleophilic and thus less reactive towards electrophiles compared to a simple, unfunctionalized alkyne. msu.edu The sp-hybridized carbons of the alkyne also contribute to this electron-withdrawing nature. msu.edu
Mesomeric (Resonance) Effect (+M): While less direct due to its homopropargylic position, the potential for through-space interaction or participation of the oxygen lone pairs in stabilizing intermediates cannot be entirely discounted in certain reaction mechanisms. However, the primary electronic influence is inductive.
However, the electrophilic nature of the alkyne is enhanced, making it more susceptible to nucleophilic attack, a mode of reactivity not typically observed in simple alkenes unless activated by strong electron-withdrawing groups. msu.edu
Directing Group Effects
In transition metal-catalyzed reactions, the methoxy group can act as a directing group. The oxygen atom can coordinate to a metal center, bringing the catalyst into close proximity to the alkyne. This chelation effect can control the regioselectivity and stereoselectivity of reactions.
For instance, in reactions like hydrostannylation, hydrosilylation, or cyclization reactions, the coordination of the ether oxygen to the metal catalyst can direct the addition of reagents to a specific carbon of the alkyne, leading to a high degree of control over the product's structure. This is a common strategy in the synthesis of complex molecules where precise control over stereochemistry is required. mdpi.com This chelation control can favor the formation of specific isomers that might not be predicted based on steric or electronic factors alone.
Reactivity of the Phenyl Moiety
The phenyl group in this compound is attached to a long, flexible alkyl chain. Its reactivity is primarily that of a typical alkylbenzene. nih.gov The alkyl chain acts as a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org
Electrophilic Aromatic Substitution (EAS): The alkyl group, through its electron-donating inductive effect, increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. msu.edulibretexts.org This activation directs incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.com
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro-substituted products.
Halogenation: In the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, bromination or chlorination would occur at the ortho and para positions. chemistry.coach
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, would also show a preference for ortho and para substitution. However, Friedel-Crafts reactions can be sensitive to deactivating groups, although the alkyl chain is activating. chemistry.coachuci.edu
The steric bulk of the long alkyl chain might influence the ortho/para ratio, potentially favoring the less hindered para position. libretexts.org
Benzylic Position Reactivity: The carbon atom of the alkyl chain directly attached to the phenyl ring is the benzylic position. This position is particularly reactive towards oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating can oxidize the entire alkyl chain, regardless of its length, to a carboxylic acid group, yielding benzoic acid, provided there is at least one hydrogen at the benzylic position. libretexts.org
Transformations Involving the Ether Linkage
The ether linkage in the this compound scaffold is generally stable but can be cleaved under specific, often harsh, conditions. masterorganicchemistry.com
Acidic Cleavage: The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The reaction mechanism typically involves the initial protonation of the ether oxygen, making it a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.
The specific pathway (Sₙ1 or Sₙ2) depends on the nature of the carbon atoms attached to the oxygen:
The C-O bond involving the methyl group will cleave via an Sₙ2 mechanism, as the primary methyl cation is highly unstable. The halide ion will attack the methyl carbon, displacing the alcohol.
The C-O bond at the C3 position of the decynyl chain involves a secondary carbon. Cleavage at this position could proceed through either an Sₙ1 or Sₙ2 pathway, or a mixture of both, depending on the reaction conditions. masterorganicchemistry.comorganicchemistrytutor.com The Sₙ1 pathway would involve the formation of a secondary carbocation, which could be prone to rearrangement.
Using excess strong acid will typically result in the conversion of the initially formed alcohol into a second molecule of alkyl halide. youtube.com
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving ethers, often under milder conditions than strong Brønsted acids.
The selective cleavage of the ether bond provides a route to introduce a hydroxyl group into the molecule, which can then be used for further functionalization, significantly increasing the synthetic utility of the this compound scaffold.
Data Tables
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Alkylbenzenes Data is generalized for typical alkylbenzenes and serves as an illustrative guide for the expected reactivity of the phenyl moiety in this compound.
| Reaction | Electrophile | Typical Product Distribution | Reference |
| Nitration | NO₂⁺ | ~58% ortho, ~37% para, ~5% meta (for Toluene) | libretexts.org |
| Chlorination | Cl⁺ | ~60% ortho, ~39% para, ~1% meta (for Toluene) | libretexts.org |
| Friedel-Crafts | R⁺ / RCO⁺ | Primarily ortho and para products | chemistry.coachuci.edu |
| Sulfonation | SO₃ | Primarily ortho and para products | chemistry.coach |
Table 2: Conditions for Ether Linkage Cleavage This table presents general conditions for the cleavage of ethers analogous to the one in the target molecule.
| Reagent(s) | Typical Conditions | Mechanism at Secondary Carbon | Products | Reference |
| Excess HI or HBr | Heat | Sₙ1 / Sₙ2 mixture | Alkyl halides | masterorganicchemistry.comyoutube.com |
| BBr₃ | Often at or below room temp. | Lewis acid-assisted cleavage | Alcohol (after workup), Alkyl bromide | masterorganicchemistry.com |
| H₂SO₄ / H₂O | High Temperature | Sₙ1 | Alcohol, potential elimination products | nih.gov |
Mechanistic Insights into Reactions of 3 Methoxydec 4 Yn 1 Yl Benzene Analogues
Detailed Reaction Pathway Elucidation
The reaction pathways of (3-Methoxydec-4-yn-1-yl)benzene analogues are diverse and highly dependent on the reaction conditions and reagents employed. A common transformation for such alkoxyalkynes is cycloisomerization, often catalyzed by transition metals. For instance, in the presence of a gold(I) catalyst, the reaction is initiated by the π-coordination of the gold center to the alkyne. mdpi.com This activation renders the alkyne susceptible to nucleophilic attack.
In the case of this compound, an intramolecular nucleophilic attack by the methoxy (B1213986) group is a plausible pathway, leading to the formation of a cyclic intermediate. This process, known as 5-endo-dig cyclization, would result in the formation of a five-membered ring containing an oxygen atom. Subsequent protodemetallation would then yield the final dihydrofuran derivative. Alternatively, intermolecular reactions can occur where an external nucleophile attacks the activated alkyne.
Another potential reaction pathway involves theCut-Heck type reaction of the terminal alkyne in analogues where the alkyne is at the terminus of the chain. This would involve an oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by insertion of the alkyne and subsequent reductive elimination.
Investigation of Catalytic Cycles
The efficiency and selectivity of reactions involving this compound analogues are often dictated by the catalytic cycle of the transition metal used.
Transition metals play a pivotal role in activating the alkyne functionality of this compound analogues. nih.govresearchgate.netmdpi.comrsc.orgrsc.org
Gold (Au): Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack due to their strong π-acidity. mdpi.comnih.gov The general mechanism for gold-catalyzed hydroalkoxylation involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. mdpi.comnih.govresearchgate.net This is followed by the attack of an alcohol, and subsequent protodeauration to regenerate the catalyst and yield the vinyl ether product. kaist.ac.kr In the context of this compound, gold catalysts can promote intramolecular cyclization or intermolecular hydroalkoxylation. mdpi.comnih.govresearchgate.net
Palladium (Pd): Palladium catalysts are versatile and can be used in a variety of transformations, including cross-coupling reactions, hydroarylation, and hydrophosphorylation. acs.orgnih.govcore.ac.uk For instance, in a hydroarylation reaction, a palladium(II)-hydride species can add across the alkyne, forming a vinyl-palladium intermediate which can then undergo reductive elimination. acs.org The regioselectivity of this addition is influenced by both electronic and steric factors. nih.gov
Copper (Cu): Copper catalysts are often used in so-called "click chemistry," particularly in the azide-alkyne cycloaddition. For analogues of this compound with a terminal alkyne, a copper(I)-catalyzed reaction with an azide (B81097) would lead to the formation of a triazole ring. Copper can also catalyze carbometalation and other addition reactions.
Rhodium (Rh): Rhodium catalysts are known for their ability to catalyze hydroamination, hydroformylation, and C-H activation reactions. rsc.orgnih.govnih.gov In the context of internal alkynes like in this compound, rhodium-catalyzed hydroamination could lead to the formation of enamines or allylic amines, depending on the reaction conditions and the nature of the amine. nih.govnih.gov The catalytic cycle often involves the formation of a rhodium-hydride species which then undergoes migratory insertion with the alkyne. nih.gov
Nickel (Ni): Nickel catalysts are effective for a range of reactions, including reductive couplings and cyclizations. nih.govnih.govmit.edursc.orgrsc.orgresearchgate.net For instance, a nickel(0) catalyst can mediate the reductive coupling of the alkyne in this compound with an aldehyde, leading to the formation of an allylic alcohol. nih.gov The catalytic cycle typically involves the oxidative cyclization of the nickel(0) with the alkyne and the coupling partner to form a nickelacyclopentene intermediate. nih.gov
Table 1: Overview of Transition Metal Catalyst Roles
| Catalyst | Typical Reactions | Key Intermediates |
|---|---|---|
| Gold (Au) | Hydroalkoxylation, Cycloisomerization | Vinylgold complexes kaist.ac.krnih.govnsf.gov |
| Palladium (Pd) | Cross-coupling, Hydroarylation | Vinylpalladium complexes nih.gov |
| Copper (Cu) | Azide-Alkyne Cycloaddition | Copper acetylides |
| Rhodium (Rh) | Hydroamination, Hydroformylation | Rhodium-vinyl, π-allyl rhodium complexes nih.govnih.gov |
Ligands play a crucial role in modulating the properties of the metal center, thereby influencing the reactivity and selectivity of the catalytic reaction. nih.govrsc.org The steric and electronic properties of the ligand can dictate the coordination geometry of the metal complex and the accessibility of the catalytic site.
For instance, in palladium-catalyzed reactions, the use of bulky phosphine (B1218219) ligands can favor the formation of one regioisomer over another by sterically blocking one of the possible coordination sites on the alkyne. nih.govnih.gov Electron-donating ligands can increase the electron density on the metal center, making it more nucleophilic and potentially altering the reaction pathway. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, enhancing its ability to activate the alkyne. In gold catalysis, the nature of the ligand can significantly impact the stability and reactivity of the gold catalyst. acs.org
Table 2: Influence of Ligand Properties on Catalysis
| Ligand Property | Effect on Metal Center | Impact on Reaction |
|---|---|---|
| Steric Bulk | Increased steric hindrance | Influences regioselectivity nih.govnih.gov |
| Electron-donating | Increased electron density | Enhances nucleophilicity of the metal |
Identification and Characterization of Reactive Intermediates
The direct observation and characterization of reactive intermediates are key to understanding the detailed mechanism of a reaction. In the context of reactions involving this compound analogues, several types of intermediates have been proposed and, in some cases, characterized.
For gold-catalyzed reactions, vinylgold complexes are key intermediates. kaist.ac.kr These species are formed after the nucleophilic attack on the gold-activated alkyne. nih.govnsf.gov Their characterization can be achieved through techniques such as NMR spectroscopy and X-ray crystallography, providing valuable insights into the bonding and structure of the intermediate. kaist.ac.kr
In nickel-catalyzed reactions, nickelacyclopentene intermediates are often postulated in coupling reactions of alkynes and alkenes or aldehydes. nih.gov These five-membered ring structures containing the nickel atom are formed through oxidative cyclization and are crucial for the subsequent bond-forming steps.
For rhodium-catalyzed hydroaminations, π-allyl rhodium complexes have been identified as key intermediates. nih.govnih.gov These are formed after the initial hydrometallation of the alkyne and subsequent rearrangement.
Kinetic and Thermodynamic Parameters of Key Steps
The outcome of a reaction can be governed by either kinetic or thermodynamic control. jackwestin.comwikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com In a kinetically controlled reaction, the product that is formed fastest will predominate, whereas in a thermodynamically controlled reaction, the most stable product will be the major one. jackwestin.comwikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.com
For reactions of this compound analogues, the reaction conditions, such as temperature, can determine whether the reaction is under kinetic or thermodynamic control. For example, in a cycloisomerization reaction, a lower temperature might favor the formation of a kinetically preferred, less substituted product, while a higher temperature could allow for an equilibrium to be established, favoring the formation of the more stable, thermodynamically preferred product.
The determination of kinetic parameters, such as rate constants and activation energies, for the elementary steps of the catalytic cycle can provide a quantitative understanding of the reaction mechanism. researchgate.net For example, a detailed kinetic analysis of a rhodium-catalyzed alkyne hydrogenation revealed the rate constants for the individual steps of the catalytic cycle. researchgate.net Such data, although not specifically available for this compound, can be inferred from studies on similar alkyne substrates.
Understanding Regioselectivity and Stereoselectivity Origins
The regioselectivity and stereoselectivity of a reaction determine the specific isomer of the product that is formed. For unsymmetrical alkynes like this compound, the addition of a reagent across the triple bond can lead to two different regioisomers.
The origins of regioselectivity are often a complex interplay of steric and electronic factors. nih.gov In the case of this compound, the methoxy group is an electron-donating group, which can influence the electron density of the alkyne and direct the attack of an electrophile to the carbon atom further away from it. Steric hindrance from the bulky alkyl chain and the phenylpropyl group will also play a significant role in directing an incoming reagent to the less hindered face of the alkyne.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound analogues, the stereochemistry of the product can be controlled by the catalyst, the ligands, and the reaction conditions. For example, in a catalytic hydrogenation, the use of a specific catalyst can lead to the syn-addition of hydrogen, resulting in a cis-alkene, while other conditions can favor the anti-addition, leading to a trans-alkene. youtube.com
Table 3: Factors Influencing Selectivity
| Selectivity | Controlling Factors | Example for this compound |
|---|---|---|
| Regioselectivity | Electronic effects of substituents, Steric hindrance, Ligand effects nih.govnih.gov | The methoxy group may direct electrophilic attack to the distal carbon of the alkyne. |
Computational Chemistry and Theoretical Characterization of 3 Methoxydec 4 Yn 1 Yl Benzene Derivatives
Electronic Structure and Bonding Analysis
The electronic structure of (3-Methoxydec-4-yn-1-yl)benzene derivatives is fundamentally dictated by the interplay of the π-system of the benzene (B151609) ring and the carbon-carbon triple bond of the alkyne moiety, as well as the influence of the methoxy (B1213986) group. readchemistry.comunacademy.comilpi.com The carbon atoms of the alkyne are sp-hybridized, resulting in a linear geometry of the C-C≡C-C fragment and a cylindrical π-electron cloud. readchemistry.comrutgers.edulibretexts.org
A detailed analysis of the electronic structure can be achieved using various quantum chemical methods. For instance, Natural Bond Orbital (NBO) analysis is a powerful tool to investigate donor-acceptor interactions and the delocalization of electron density. In a hypothetical NBO analysis of a this compound derivative, one would expect to see significant interactions between the filled π-orbitals of the benzene ring and the antibonding π*-orbitals of the alkyne, and vice-versa. The methoxy group, being an electron-donating group, would further influence the electron density distribution on the phenyl ring.
Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative description of the bonding characteristics. researchgate.net By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), one can classify the nature of the chemical bonds. For the C-C triple bond, a high ρ and a negative ∇²ρ would confirm a shared (covalent) interaction. researchgate.net The interaction between the phenyl group and the alkyne chain could also be characterized, revealing the extent of electronic communication between these two fragments.
Table 1: Hypothetical NBO Analysis Data for a this compound Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(C1'-C2') | π(C4-C5) | 1.5 |
| π(C4-C5) | π(C1'-C2') | 0.8 |
| LP(O) | σ*(C3-C4) | 3.2 |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving alkynes. researchgate.netresearchgate.netacs.org For this compound derivatives, several reaction types could be investigated, including electrophilic additions to the alkyne, cycloadditions, and transition-metal-catalyzed functionalizations. rsc.orgnumberanalytics.comwikipedia.org
For example, the mechanism of an electrophilic addition of an acid (HX) across the triple bond could be modeled. This would involve locating the transition state (TS) for the formation of a vinyl cation intermediate. The calculations would reveal the activation energy of this step and the relative stability of the possible carbocation isomers, thus explaining the regioselectivity of the reaction. The distortion/interaction model can be employed to understand the origins of activation barriers, partitioning the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. researchgate.netnih.gov
Another area of interest is the study of cycloaddition reactions, such as the Diels-Alder reaction where the alkyne could act as a dienophile. wikipedia.org Computational studies can map out the potential energy surface for the concerted or stepwise pathways of such reactions, providing insights into the stereochemical outcome. wikipedia.org
Table 2: Hypothetical Calculated Activation Energies for Electrophilic Addition to a this compound Derivative
| Reaction | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Addition of HCl (Markovnikov) | B3LYP/6-31G(d) | 15.8 |
| Addition of HCl (anti-Markovnikov) | B3LYP/6-31G(d) | 25.2 |
Prediction of Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity and selectivity of this compound derivatives. nih.govcam.ac.uk Reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. nih.gov For instance, the Fukui function f(r) would likely indicate that the carbon atoms of the alkyne are susceptible to nucleophilic attack, while the phenyl ring, activated by the methoxy group, would be prone to electrophilic substitution.
The regioselectivity of reactions can also be predicted by comparing the energies of the transition states leading to different products. nih.gov For instance, in a hydroboration-oxidation reaction, computational modeling could predict whether the boron will preferentially add to the C4 or C5 position of the alkyne by calculating the activation barriers for both pathways. Similarly, for transition-metal-catalyzed cross-coupling reactions, computational studies can help in understanding the factors that control the chemo- and regioselectivity. rsc.org
Table 3: Hypothetical Fukui Function Indices (f-) for Electrophilic Attack on a this compound Derivative
| Atom | f- |
|---|---|
| C4 (alkyne) | 0.15 |
| C5 (alkyne) | 0.12 |
| C2' (ortho to methoxy) | 0.25 |
| C4' (para to methoxy) | 0.30 |
Conformational Landscape Analysis
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization with quantum mechanical methods, can be used to identify the low-energy conformers. researchgate.net These studies would reveal the preferred dihedral angles along the aliphatic chain and the orientation of the phenyl and methoxy groups relative to the rest of the molecule. The results of such an analysis can be presented as a potential energy surface, showing the energy as a function of key dihedral angles. For long-chain molecules, dispersion interactions play a significant role in stabilizing certain folded conformations, and therefore, the use of DFT functionals that account for dispersion is important. umanitoba.ca
Table 4: Hypothetical Relative Energies of Conformers of a this compound Derivative
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Extended Chain | 0.00 | 45 |
| Folded Conformer 1 | 0.85 | 25 |
| Folded Conformer 2 | 1.20 | 15 |
Spectroscopic Property Prediction (excluding basic identification data)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data beyond simple identification. sciencepublishinggroup.comnih.govchemrxiv.org For this compound derivatives, this includes the prediction of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The prediction of vibrational spectra involves calculating the harmonic frequencies at the optimized geometry. nih.gov These calculated frequencies can be scaled to better match experimental data and can aid in the assignment of complex vibrational bands. For example, the characteristic C≡C stretching frequency in the IR spectrum could be precisely predicted, and its shift upon substitution or complexation could be rationalized. ilpi.com
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that are often in good agreement with experimental values. This can be particularly useful for resolving ambiguities in the assignment of signals in complex ¹H and ¹³C NMR spectra, especially for the diastereotopic protons in the aliphatic chain. wikipedia.org Furthermore, the calculation of electronic transitions using Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, providing information about the electronic excitations within the molecule, such as the π→π* transitions of the aromatic ring and the alkyne. sciencepublishinggroup.com
Table 5: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C4 (alkyne) | 80.5 | 80.1 |
| C5 (alkyne) | 82.1 | 81.8 |
| C1' (ipso-C) | 132.4 | 132.0 |
| C3 (methoxy-bearing) | 75.3 | 74.9 |
3 Methoxydec 4 Yn 1 Yl Benzene As a Versatile Building Block in Complex Chemical Synthesis
Utilization in the Construction of Functionalized Molecules
The internal alkyne functionality of (3-Methoxydec-4-yn-1-yl)benzene is a key feature that allows for its extensive use in the synthesis of functionalized molecules. Alkynes, in general, are known to undergo a variety of addition reactions, and this compound is no exception. libretexts.orglibretexts.org The presence of the methoxy (B1213986) and phenyl groups can influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to a diverse range of products.
One of the primary transformations of alkynes is electrophilic addition. Reactions with hydrogen halides (HX) and halogens (X₂) can proceed once or twice, depending on the stoichiometry of the reagents, to yield haloalkenes or geminal dihalides and tetrahaloalkanes, respectively. libretexts.org These reactions typically follow Markovnikov's rule. libretexts.org
The alkyne's carbon-carbon triple bond can also participate in various carbon-carbon bond-forming reactions. For instance, it can be a substrate in excited-state copper-catalyzed radical carbo-aroylation of unactivated alkenes to synthesize ketonylated carbocycles. nih.gov Additionally, alkynes are known to undergo difunctionalization reactions, which are powerful methods for constructing highly functionalized and complex molecules in a single step. acs.org
Below is an interactive data table summarizing some of the key reactions for functionalizing alkynes, which are applicable to this compound.
| Reaction Type | Reagents | Product Type | Key Features |
| Electrophilic Addition | HX (e.g., HCl, HBr) | Haloalkenes, Geminal Dihalides | Follows Markovnikov's rule. libretexts.org |
| Electrophilic Addition | X₂ (e.g., Cl₂, Br₂) | Dihaloalkenes, Tetrahaloalkanes | Anti-addition leads to trans-dihaloalkenes. libretexts.org |
| Carbo-aroylation | Aroyl Chlorides, Unactivated Alkenes, Copper Catalyst | Ketonylated Carbocycles | Excited-state copper catalysis. nih.gov |
| Carbosulfonylation | Alkyl Carboxylic Acids, Arylsulfinates, Visible Light | Functionalized Alkyl Sulfones | Metal-free, three-component reaction. acs.org |
Precursor for Carbocyclic and Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of both carbocyclic and heterocyclic ring systems.
Carbocyclic Systems
The alkyne moiety can participate in various cyclization reactions to form carbocycles. Catalytic carbocyclization of functionalized alkynes with external nucleophiles, often catalyzed by gold or platinum, is a powerful method for assembling complex carbocyclic products from readily available alkynes. rsc.org These reactions are atom-economical and can proceed in a cascade sequence. rsc.org For example, the synthesis of ketonylated tetralins, di- and tetrahydrophenanthrenes, and cyclopentane (B165970) derivatives can be achieved through excited-state copper-catalyzed radical carbo-aroylation of unactivated alkenes. nih.gov
Heterocyclic Systems
The synthesis of heterocycles from alkynes is a well-established area of organic chemistry. acs.orgresearchgate.netacs.org The alkyne in this compound can be a key component in the construction of various heterocyclic rings containing oxygen, nitrogen, or other heteroatoms.
Electrophilic cyclization is a common strategy. acs.org For instance, the reaction of an alkyne containing a tethered nucleophile with an electrophile can lead to the formation of a heterocyclic ring. This can involve halolactonization to form lactones or the synthesis of substituted furans. acs.org Palladium-catalyzed intramolecular cyclization of aminoalkenes is another powerful method for synthesizing nitrogen heterocycles like indoles. acs.org Furthermore, annulation reactions of amides with a tethered alkyne moiety can lead to the formation of functionalized dihydropyridinone rings. researchgate.net
The following table provides examples of heterocyclic systems that can be synthesized from alkyne precursors.
| Heterocycle Type | Synthetic Approach | Key Intermediates/Catalysts | Reference |
| Isocoumarins, α-Pyrones | Electrophilic Lactonization | ICl, I₂, PhSeCl | acs.org |
| Substituted Iodofurans | Electrophilic Cyclization/Michael Addition | Iodine, Nucleophiles (alcohols, amines) | acs.org |
| Indoles | Palladium-Catalyzed Intramolecular Cyclization | Pd(II) catalysts | acs.org |
| Dihydropyridinones | Annulation of Amide with Tethered Alkyne | O-silyl N,O-ketene acetals | researchgate.net |
| Pyrroles | Cascade Reaction of Propargyl Amine and Terminal Alkyne | Pd(OAc)₂, TDMPP | nih.gov |
Role in Multicomponent and Domino Reactions
Multicomponent reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants, minimizing waste and simplifying purification processes. researchgate.netresearchgate.net Alkynes are excellent substrates for such reactions due to their versatile reactivity. researchgate.netrsc.org
This compound can participate in various MCRs. For example, alkynes are known to react with components like aldehydes, amines, and azides to form a variety of products, including propargylamines and 1,2,3-triazoles. researchgate.net The development of MCRs involving alkynes has led to the synthesis of diverse heterocyclic scaffolds, such as thiazoles and pyrazoles. researchgate.net
Domino reactions, where a single event triggers a cascade of subsequent reactions, also frequently involve alkynes. rhhz.netbeilstein-journals.org For instance, a three-component domino reaction between 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters can be used to synthesize complex phenazine (B1670421) derivatives. rhhz.net The reactivity of the alkyne in this compound makes it a suitable candidate for designing novel domino sequences.
Derivatization for Enhanced Synthetic Utility
The synthetic utility of this compound can be further enhanced through derivatization. The presence of the methoxy group and the phenyl ring allows for various modifications. For instance, the methoxy group could potentially be cleaved to reveal a hydroxyl group, which can then be used as a handle for further functionalization or to direct cyclization reactions.
The alkyne itself can be derivatized. For example, it can be converted into a terminal alkyne through appropriate chemical transformations, which would then open up possibilities for reactions like the Sonogashira coupling. While the specific derivatization of this compound is not extensively detailed in the provided search results, the general principles of alkyne chemistry suggest numerous possibilities for its modification to create even more complex and valuable synthetic intermediates. researchgate.net
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Systems for Alkyne Functionalization
The future of synthesizing and modifying (3-Methoxydec-4-yn-1-yl)benzene hinges on the development of more efficient, selective, and sustainable catalytic systems. Research is moving beyond traditional palladium or rhodium catalysts toward more innovative solutions. nih.gov
Key areas of development include:
Recyclable Catalysts : To enhance sustainability, significant effort is being directed towards catalysts that can be easily recovered and reused. mdpi.com This includes systems like metal-organic frameworks (MOFs), porous organic polymers (POPs), and metal nanoparticles encapsulated in supports such as polysiloxanes or silica. nih.govnsf.gov Such catalysts combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones, offering a greener alternative for the functionalization of alkynes. nih.govnsf.gov
Earth-Abundant Metal Catalysts : There is a growing trend to replace expensive and rare precious metals (like Pd, Rh) with catalysts based on earth-abundant and less toxic metals such as copper, nickel, and iron. nih.govnih.govacs.org For instance, nickel-catalyzed systems have shown great promise in the chemodivergent reactions of alkynes, where the reaction pathway can be controlled by the choice of ligand. nih.gov Copper hydride catalysis has also emerged as a powerful tool for the hydrofunctionalization of alkynes. nih.gov
Nanocatalysts : Nanosized catalysts offer high surface-area-to-volume ratios, often leading to enhanced catalytic activity and selectivity. nih.gov Graphitic carbon-supported and bio-material-supported nanocatalysts are being explored for various alkyne transformations. nsf.gov
Table 1: Novel Catalytic Systems for Alkyne Functionalization
| Catalyst Type | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Recyclable Catalysts (e.g., MOFs, POPs) | Heterogenized homogeneous catalysts that allow for easy recovery and reuse, reducing waste and cost. | Sustainable synthesis of derivatives through coupling or addition reactions. | mdpi.comnih.gov |
| Earth-Abundant Metal Catalysts (e.g., Ni, Cu, Fe) | Cost-effective and environmentally friendlier alternatives to precious metal catalysts. | Cross-coupling, hydrogenation, and hydroalkylation reactions. | nih.govnih.govacs.org |
| Nanoparticle Catalysts | Systems with high surface area for enhanced reactivity and selectivity. | Efficient functionalization under milder reaction conditions. | nsf.gov |
Exploration of Unprecedented Reactivity Modes
Future research will likely uncover new ways to manipulate the triple bond of this compound, leading to the synthesis of novel molecular architectures. The focus is shifting towards reactions that proceed through unconventional intermediates or pathways.
Promising areas of exploration include:
Radical Transformations : The use of radical intermediates, generated through photoredox catalysis, electrocatalysis, or with specific oxidants, is a rapidly growing field. rsc.org These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For aryl alkynes, molybdenum-cluster catalysts have been used to generate benzyl (B1604629) radicals for cross-coupling reactions, a strategy that could be adapted for this compound. rsc.org
Gold-Catalyzed Reactions : Gold catalysts are renowned for their unique ability to activate alkynes towards nucleophilic attack. researchgate.net Research into gold-catalyzed reactions of haloalkynes has revealed novel reaction pathways, including halide-shift processes and chemo- and regioselective C-H functionalization of phenols. researchgate.net Exploring the reactivity of this compound with gold catalysts could unlock new synthetic possibilities.
Divergent Reactions : Catalyst or ligand control can be used to steer a reaction towards different products from the same starting materials. nih.gov Nickel-catalyzed reactions of silacyclobutanes with internal alkynes, for example, can be directed to form either (benzo)silacyclohexenes or allyl vinylsilanes simply by changing the phosphine (B1218219) ligand. nih.gov Applying this concept to this compound could provide access to a diverse range of products from a single substrate.
Table 2: Emerging Reactivity Modes for Internal Alkynes
| Reactivity Mode | Description | Potential Outcome for this compound | Reference |
|---|---|---|---|
| Radical Transformations | Reactions proceeding via radical intermediates, often initiated by light, electricity, or unique catalysts. | Novel C-C and C-heteroatom bond formations at the positions adjacent to the alkyne. | rsc.orgrsc.org |
| Gold-Catalyzed Activation | Use of carbophilic gold catalysts to activate the alkyne for unique cyclization or addition reactions. | Synthesis of complex heterocyclic or carbocyclic structures. | researchgate.net |
| Ligand-Controlled Divergent Synthesis | Employing different ligands with the same metal catalyst to selectively produce different isomeric products. | Access to multiple, distinct product scaffolds from a single starting material. | nih.gov |
Asymmetric Synthesis of Chiral Alkoxyarylalkynes
The presence of a stereocenter at the methoxy-bearing carbon in this compound makes asymmetric synthesis a critical area for future research. The development of methods to control the stereochemistry of this center, or to use its inherent chirality to direct other transformations, is of high importance.
Future strategies will likely focus on:
Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has become a major field in synthesis. nih.gov Chiral phosphoric acids (CPAs), for instance, have been successfully used in asymmetric cycloadditions and cyclizations to construct axially chiral molecules and spirocyclic scaffolds. nih.govnih.gov Such catalysts could be employed to desymmetrize prochiral substrates or in kinetic resolutions to access enantiomerically pure forms of this compound derivatives.
Chiral Catalysts and Ligands : The design of new chiral ligands for metal-catalyzed reactions remains a cornerstone of asymmetric synthesis. youtube.com For alkoxyarylalkynes, chiral ligands can create a specific three-dimensional environment around the metal center, forcing a reaction to proceed with high enantioselectivity.
Chiral Auxiliaries : A classical yet effective strategy involves the temporary attachment of a chiral auxiliary to the substrate. youtube.com This auxiliary group directs the stereochemical outcome of a subsequent reaction and is then removed. This approach could be applied to control the formation of new stereocenters in molecules derived from this compound.
Bio-Inspired and Environmentally Benign Synthetic Methodologies
Increasing environmental awareness is driving a shift towards more sustainable synthetic practices in chemistry. For a molecule like this compound, this involves drawing inspiration from nature and adhering to the principles of green chemistry.
Key future directions include:
Biosynthesis and Enzymatic Catalysis : Nature produces a variety of alkyne-containing natural products using specialized enzymes like acetylenases. rsc.orgresearchgate.net Researchers are working to understand these biosynthetic pathways to harness them for synthetic purposes. rsc.orgresearchgate.net This could lead to engineered microbes capable of producing complex alkynes or the use of isolated enzymes as catalysts for specific transformations under mild, aqueous conditions.
Use of Renewable Feedstocks : The synthesis of alkynes can be made more sustainable by starting from bio-based feedstocks derived from biomass or waste streams. openaccesspub.org Future research could focus on developing synthetic routes to this compound that begin with renewable materials rather than petroleum-based chemicals.
Green Chemistry Principles : Beyond recyclable catalysts, future syntheses will emphasize minimizing waste, avoiding hazardous solvents, and improving atom economy. This includes the development of one-pot reactions and cascade sequences where multiple bonds are formed in a single operation, reducing the need for intermediate purification steps. mdpi.comnih.gov
Strategies for Overcoming Regioselectivity and Stereoselectivity Challenges in Complex Substrates
The unsymmetrical nature of the internal alkyne in this compound presents significant challenges in controlling regioselectivity (where a reagent adds) and stereoselectivity (the 3D arrangement of the product). masterorganicchemistry.comyoutube.com
Future research will focus on refined strategies to address these issues:
Catalyst and Ligand Control : The choice of metal catalyst and its associated ligands is the most powerful tool for controlling selectivity. For internal alkynes, steric and electronic properties of the ligands can direct an incoming reagent to one of the two alkyne carbons with high precision. researchgate.net
Substrate-Directing Groups : Functional groups already present in the molecule can be used to direct a catalyst to a specific position. The methoxy (B1213986) or phenyl groups in this compound could potentially act as directing groups, guiding functionalization to a particular site.
Mechanistic Understanding : A deep understanding of reaction mechanisms is crucial for predicting and controlling selectivity. masterorganicchemistry.com Computational studies, in conjunction with experimental work, can elucidate the transition states that determine the regio- and stereochemical outcome of a reaction, guiding the rational design of more selective methods. nih.gov An example is the development of cascade reactions, such as a regioselective iodoalkylation, where understanding the initial Michael addition allows for the stereoselective construction of complex products. nih.gov
Table 3: Strategies for Selectivity in Alkyne Functionalization
| Strategy | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Ligand Control | Tuning the steric and electronic properties of ligands to favor one reaction pathway or product isomer. | Essential for controlling addition across the unsymmetrical alkyne. | nih.govresearchgate.net |
| Substrate Control | Utilizing existing functional groups (e.g., methoxy group) to direct incoming reagents. | The inherent structure can be leveraged to achieve site-selective reactions. | masterorganicchemistry.com |
| Cascade Reactions | Designing multi-step, one-pot sequences where the selectivity of the first step dictates the outcome of subsequent steps. | Enables the rapid construction of complex, stereodefined molecules from the alkyne scaffold. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Methoxydec-4-yn-1-yl)benzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Sonogashira or Negishi couplings, using precursors like 3-methoxybenzene derivatives and alkynyl halides. For example, palladium-catalyzed reactions under inert atmospheres (e.g., nitrogen) at 60–80°C in THF or DMF are common. Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), base selection (e.g., K₂CO₃ or Et₃N), and stoichiometric ratios of reactants . Purification via column chromatography with gradients of ethyl acetate/petroleum ether is recommended .
Q. How can crystallographic data for this compound be effectively refined using SHELX software?
- Methodological Answer : SHELXL is suitable for refining small-molecule crystal structures. Key steps include:
- Inputting initial atomic coordinates from SHELXS or SHELXD solutions.
- Applying restraints for disordered methoxy or alkyne groups.
- Validating refinement with R-factor convergence (<5% discrepancy) and analyzing residual electron density maps for missing atoms .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (-OCH₃) and alkyne (-C≡C-) signals. Chemical shifts for terminal alkynes typically appear at δ 1.8–2.5 ppm (¹H) and δ 70–85 ppm (¹³C) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (70:30) at 1 mL/min .
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer :
- Step 1 : Validate experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD) against computational models (DFT or MD simulations).
- Step 2 : Use software like Gaussian or ORCA to calculate theoretical NMR/IR spectra. Discrepancies >5% may indicate conformational flexibility or solvation effects .
- Step 3 : Apply multi-method validation (e.g., XRD + DFT) to confirm bond lengths and angles, especially for strained alkyne moieties .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological studies?
- Methodological Answer :
- Library Design : Synthesize analogs with variations in methoxy position, alkyne chain length, or aryl substituents.
- Assays : Use dose-response curves (IC₅₀) and ANOVA to compare bioactivity (e.g., antimicrobial or enzyme inhibition). Example: Test derivatives against E. coli (MIC) with p < 0.05 significance thresholds .
- QSAR Modeling : Employ Schrödinger’s Maestro or MOE to correlate electronic properties (logP, HOMO/LUMO) with activity .
Q. How should researchers address low reproducibility in catalytic synthesis of this compound?
- Methodological Answer :
- Troubleshooting Checklist :
- Catalyst deactivation: Use fresh Pd catalysts and degassed solvents.
- Moisture sensitivity: Employ Schlenk lines for air-sensitive steps.
- Byproduct formation: Monitor reactions via TLC and optimize quenching (e.g., NH₄Cl for Grignard reactions) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (temperature, catalyst ratio) .
Data Analysis & Contradiction Management
Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data across multiple studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data using random-effects models in R or Python (SciPy). Adjust for batch effects (e.g., cell line variations) .
- Sensitivity Testing : Apply bootstrapping (1,000 iterations) to assess robustness of conclusions .
- Reporting : Follow ARRIVE guidelines for transparency in experimental parameters (e.g., solvent purity, incubation times) .
Q. How can computational docking studies be integrated with experimental data to validate this compound’s binding mechanisms?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., cytochrome P450). Validate with mutagenesis data (e.g., Kd measurements) .
- Cross-Validation : Compare docking poses with XRD structures (PDB: 3HKC) to confirm binding site accuracy .
- Energy Scoring : Apply MM-GBSA to calculate binding free energies; discrepancies >2 kcal/mol warrant re-evaluation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
